4-(Chloromethyl)benzophenone

Description

Historical Context and Significance in Organic Chemistry

The study of benzophenone (B1666685) and its derivatives has a long history in organic chemistry, dating back to the 19th century. The parent compound, benzophenone, was first synthesized in 1874. Over the decades, chemists have explored modifications to the core benzophenone structure, such as halogenation and alkylation, to create derivatives with tailored reactivity and properties.

4-(Chloromethyl)benzophenone is a product of this continued exploration. It serves as a significant building block in organic synthesis. evitachem.com The introduction of the chloromethyl group onto the benzophenone scaffold provides a reactive site for further chemical transformations, making it a valuable precursor for more complex molecules. evitachem.com Its importance lies in its ability to bridge different chemical functionalities, acting as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. ontosight.aievitachem.com

Scope and Relevance of Research on this compound

Research involving this compound is extensive, touching upon several key areas of chemical science. It is widely used as a synthetic intermediate for producing a range of organic compounds, including those with applications in the pharmaceutical and agrochemical industries. ontosight.ai

In the field of medicinal chemistry and biochemistry, it has been employed in the development of sophisticated molecular probes. For instance, it was a key reactant in a synthetic route to produce a novel photolabile and radioiodinatable amino acid analog, p-(4-hydroxybenzoyl)phenylalanine. nih.gov This specialized amino acid was then incorporated into peptides to study peptide-receptor interactions with high precision. nih.gov

Beyond pharmaceuticals, its derivatives are investigated for applications in materials science. evitachem.com The benzophenone moiety is known for its ability to absorb UV light, which has led to research into its use in UV stabilizers and photoinitiators. evitachem.com There is also interest in its potential role in environmental chemistry, specifically in photocatalytic degradation processes for treating water pollutants. evitachem.com

Structural Features and Chemical Environment of the Chloromethyl Group

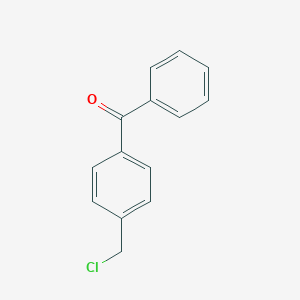

The chemical structure of this compound is defined by a benzophenone backbone with a chloromethyl group (-CH2Cl) attached at the para-position (the 4-position) of one of the phenyl rings. ontosight.aievitachem.com This arrangement creates a distinct chemical environment that dictates its reactivity.

The molecule consists of two phenyl rings bonded to a central carbonyl group (C=O). evitachem.com This diarylketone structure is conjugated, influencing the electronic properties of the entire molecule. The chloromethyl group is a key functional site; its reactivity is enhanced by its benzylic position. The carbon atom of the chloromethyl group is electrophilic and susceptible to nucleophilic attack, leading to the displacement of the chlorine atom. evitachem.com This makes nucleophilic substitution a primary reaction pathway for this compound. evitachem.com The presence of the electron-withdrawing carbonyl group further influences the reactivity at the chloromethyl position. evitachem.com

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | [4-(chloromethyl)phenyl]-phenylmethanone | nih.gov |

| Molecular Formula | C₁₄H₁₁ClO | ontosight.ainih.gov |

| Molecular Weight | 230.69 g/mol | ontosight.aigeorganics.sk |

| Appearance | White or off-white crystalline solid | ontosight.ai |

| Melting Point | 75-80 °C | ontosight.ai |

| CAS Number | 42728-62-1 | nih.gov |

Table 2: Key Research Applications and Reactions

| Application/Reaction Type | Description | Source(s) |

| Nucleophilic Substitution | The chloromethyl group readily reacts with nucleophiles (e.g., amines, alcohols, thiols), displacing the chloride ion. This is a primary method for synthesizing more complex derivatives. | evitachem.com |

| Intermediate for Pharmaceuticals | Used as a starting material or intermediate in the synthesis of various pharmaceutical compounds, including antihistamines and anesthetics. | ontosight.ai |

| Intermediate for Agrochemicals | Serves as a precursor in the production of certain insecticides, herbicides, and fungicides. | ontosight.ai |

| Synthesis of Photolabile Probes | Utilized in the synthesis of p-(4-hydroxybenzoyl)phenylalanine, a tool for studying peptide-protein interactions in biochemistry. | nih.gov |

| Material Science Applications | Investigated for use as a UV stabilizer and in photocatalysis due to the properties of the benzophenone core. | evitachem.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[4-(chloromethyl)phenyl]-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO/c15-10-11-6-8-13(9-7-11)14(16)12-4-2-1-3-5-12/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXFOBPPTJQWHRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60195406 | |

| Record name | 4-(Chloromethyl)benzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60195406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42728-62-1 | |

| Record name | [4-(Chloromethyl)phenyl]phenylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42728-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Chloromethyl)benzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042728621 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Chloromethyl)benzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60195406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(chloromethyl)benzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.820 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes to 4-(Chloromethyl)benzophenone

Traditional synthesis of this compound relies on well-understood reaction pathways that are widely documented in chemical literature. These methods are foundational for laboratory-scale preparation.

A primary and versatile method for synthesizing benzophenones and their derivatives is the Friedel-Crafts acylation. researchgate.net This reaction typically involves the acylation of an aromatic compound with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. For this compound, this can be approached in two main ways:

Acylation of Benzene (B151609): Reacting benzene with 4-(chloromethyl)benzoyl chloride using a Lewis acid catalyst such as aluminum chloride (AlCl₃). google.com The reaction proceeds through the formation of an acylium ion, which then undergoes electrophilic aromatic substitution onto the benzene ring.

Acylation with a Substituted Benzene: Reacting chlorobenzene (B131634) with benzoyl chloride, although this can lead to isomeric mixtures. A more precise route involves the acylation of a suitable monosubstituted benzene where the substituent directs the incoming acyl group to the desired para position.

The efficacy of Friedel-Crafts acylation is dependent on several factors, including the choice of solvent, reaction temperature, and the specific Lewis acid used. Anhydrous conditions are critical to prevent the deactivation of the catalyst. Common solvents include dichloromethane (B109758) or chloroform.

| Catalyst Type | Common Examples | Role in Reaction |

| Lewis Acids | AlCl₃, FeCl₃, BF₃, ZnCl₂ | Activates the acylating agent to form a highly electrophilic acylium ion. researchgate.net |

Another established route is the direct chloromethylation of the pre-formed benzophenone (B1666685) molecule. This electrophilic aromatic substitution reaction introduces a chloromethyl (-CH₂Cl) group onto one of the phenyl rings. The reaction is typically carried out using a mixture of formaldehyde (B43269) and hydrogen chloride, or with chloromethylating agents like chloromethyl methyl ether, in the presence of a Lewis acid catalyst. evitachem.com

The mechanism involves the in-situ formation of a chloromethyl carbocation, which then attacks the aromatic ring of benzophenone. Due to the directing effects of the carbonyl group, this method can produce a mixture of isomers, including the para-substituted product, this compound, and the meta-substituted product, 3-(Chloromethyl)benzophenone (B13762313). Controlling the reaction conditions, such as temperature and the ratio of reactants, is crucial to maximize the yield of the desired para-isomer. google.com

| Reagent System | Catalyst | Typical Conditions |

| Paraformaldehyde & Hydrochloric Acid | ZnCl₂, FeCl₃, AlCl₃ | Catalytic amount of Lewis acid. |

| Chloromethyl methyl ether | AlCl₃, ZnCl₂ | Acidic conditions, often in an organic solvent. evitachem.com |

This compound can also be synthesized by modifying a functional group already present on a benzophenone precursor. This multi-step approach offers high regioselectivity, as the starting material already has a substituent at the desired para-position.

A common precursor is 4-(hydroxymethyl)benzophenone. The hydroxyl group can be converted to a chloro group using standard chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride. acs.orggoogle.com Another viable precursor is 4-(methyl)benzophenone (p-tolyl phenyl ketone). The methyl group can be converted to a chloromethyl group via free-radical chlorination, although this method can sometimes lead to over-chlorination, producing dichlorinated and trichlorinated byproducts. A different route starts with 4-carboxybenzophenone, which can be reduced to the corresponding alcohol and then chlorinated.

This derivatization strategy is particularly useful when specific isomers are required and is often employed in the synthesis of complex molecules where regiochemical control is paramount. google.com For instance, the synthesis of 2-chloroacetamido-5-chlorobenzophenone is achieved by the chloroacetylation of 2-amino-5-chlorobenzophenone, showcasing a related derivatization technique. google.com

Advanced Synthetic Strategies and Industrial Scale-Up Considerations

For the large-scale production of this compound, efficiency, cost-effectiveness, and safety are critical. Industrial processes often involve modifications to the established routes to optimize yield and purity while minimizing waste and hazardous reagents. A one-pot synthesis of a related compound, 4-chloro-4′-(chlorodifluoromethoxy)benzophenone, was developed for industrial scale-up, involving an in-situ Friedel–Crafts reaction following a fluorination step, which yielded the final product in excellent yield. researchgate.net

Key considerations for scale-up include:

Catalyst Selection: While AlCl₃ is effective, its stoichiometric use in Friedel-Crafts reactions generates significant waste. Research has focused on developing more sustainable and recyclable catalysts, such as certain ionic liquids or solid acid catalysts. researchgate.net

Reagent Safety: Chloromethylating agents like chloromethyl methyl ether are potent carcinogens, leading industries to prefer safer alternatives like the combination of paraformaldehyde and hydrochloric acid. google.com

Process Optimization: Developing one-pot procedures, where multiple reaction steps are carried out in the same reactor without isolating intermediates, can significantly improve efficiency and reduce operational costs and waste. researchgate.net

Purification: On an industrial scale, purification methods like distillation and crystallization are preferred over chromatographic techniques, which are more common in laboratory settings.

Novel Synthetic Approaches for Functionalized Benzophenones

Research continues to explore new and more efficient methods for synthesizing functionalized benzophenones, including the use of classic organometallic reactions in novel ways.

The Grignard reaction is a powerful tool for carbon-carbon bond formation and is fundamental to the synthesis of many ketones, including benzophenones. organic-chemistry.org A typical Grignard synthesis of a benzophenone derivative involves the reaction of a phenylmagnesium halide (a Grignard reagent) with a substituted benzoyl chloride or another suitable carboxylic acid derivative. acs.orgresearchgate.net

To synthesize this compound, one could theoretically react phenylmagnesium bromide with 4-(chloromethyl)benzoyl chloride. However, a significant challenge in this specific transformation is the high reactivity of the Grignard reagent, which could potentially react with the chloromethyl group in addition to the intended reaction with the acyl chloride.

Modern advancements have provided solutions to such challenges. For example, the addition of Grignard reagents to carboxylate anions, facilitated by reagents like i-Pr₂NMgCl·LiCl, allows for the synthesis of ketones under milder conditions, which could potentially be adapted for this synthesis. organic-chemistry.org This highlights the ongoing evolution of classic reactions to create complex, functionalized molecules with greater precision. organic-chemistry.orguni-muenchen.de

Ionic Liquid Mediated Synthesis

Ionic liquids (ILs) have emerged as green and efficient alternatives to traditional volatile organic solvents in a wide array of chemical transformations. Their unique properties, such as low vapor pressure, high thermal stability, and tunable acidity, make them particularly suitable for reactions like Friedel-Crafts acylations, which are often employed in the synthesis of benzophenone derivatives. While a direct, documented synthesis of this compound using ionic liquids is not extensively reported, the principles of ionic liquid-catalyzed Friedel-Crafts reactions provide a strong basis for its potential synthesis.

Generally, the synthesis of benzophenones in ionic liquids involves the reaction of an aromatic substrate with an acylating agent. researchgate.netrsc.orgliv.ac.ukgoogle.com For instance, chloroaluminate ionic liquids have been shown to be effective catalysts for Friedel-Crafts acylation, although their moisture sensitivity can be a drawback. researchgate.net More stable ionic liquids, such as those based on 1-butyl-3-methylimidazolium ([bmim]), have been successfully used in conjunction with metal triflates as catalysts. liv.ac.uk For example, the benzoylation of anisole (B1667542) using benzoyl chloride in [bmim][BF4] with a Cu(OTf)2 catalyst proceeds with high yield and selectivity. liv.ac.uk

A plausible ionic liquid-mediated route to a precursor of this compound could involve the Friedel-Crafts acylation of a suitable benzene derivative. The use of supported ionic liquid phase (SILP) catalysts, where the ionic liquid is immobilized on a solid support, offers advantages such as easier catalyst separation and recycling. mdpi.commdpi.com

Table 1: Examples of Friedel-Crafts Acylation Reactions in Ionic Liquids

| Aromatic Substrate | Acylating Agent | Ionic Liquid/Catalyst | Product | Yield | Reference |

|---|---|---|---|---|---|

| Anisole | Benzoyl chloride | [bmim][BF4] / Cu(OTf)2 | Methoxybenzophenone | Quantitative | liv.ac.uk |

| Benzene | Benzoyl chloride | BmimCl–FeCl3 | Benzophenone | ~65% | researchgate.net |

| Various | Various | [emim]Cl–AlCl3 | Various ketones | High | rsc.org |

This table is illustrative of the types of reactions possible in ionic liquids and is based on the synthesis of related benzophenone compounds.

Multi-Step Conversions from Related Benzoic Acid Derivatives

A common and well-established method for the synthesis of this compound involves a multi-step pathway starting from 4-benzoylbenzoic acid. This synthetic route typically involves the reduction of the carboxylic acid group to a primary alcohol, followed by chlorination of the resulting benzylic alcohol.

Step 1: Reduction of 4-Benzoylbenzoic Acid to 4-Benzoylbenzyl Alcohol

The initial step is the selective reduction of the carboxylic acid functionality of 4-benzoylbenzoic acid to the corresponding alcohol, 4-benzoylbenzyl alcohol. The ketone group must remain intact during this transformation. Various reducing agents can be employed for this purpose. While powerful reducing agents like lithium aluminum hydride (LiAlH4) can reduce both ketones and carboxylic acids, milder and more selective reagents are preferred.

A study on the degradation of related compounds noted the formation of 4-benzoylbenzyl alcohol from the reduction of 4-benzoylbenzoic acid's carboxylic acid group. nih.gov The direct reduction of benzoic acids to their corresponding alcohols has been successfully achieved using reagents like sodium borohydride (B1222165) in the presence of bromine (NaBH4-Br2) in refluxing THF, offering a cost-effective and high-yielding method. sci-hub.se Another approach involves the esterification of the carboxylic acid to form, for example, ethyl 4-benzoylbenzoate, which can then be reduced to 4-benzoylbenzyl alcohol using reagents such as sodium borohydride (NaBH4).

Step 2: Chlorination of 4-Benzoylbenzyl Alcohol to this compound

The final step in this sequence is the conversion of the benzylic alcohol group in 4-benzoylbenzyl alcohol to a chloromethyl group. This is a standard transformation in organic synthesis. Reagents commonly used for this type of chlorination include thionyl chloride (SOCl2), oxalyl chloride ((COCl)2), or concentrated hydrochloric acid (HCl) often in the presence of a catalyst. The synthesis of the related compound, 4-(chloromethyl)benzyl alcohol, can be achieved from 4-(chloromethyl)benzoyl chloride, highlighting the feasibility of such transformations. chemicalbook.com

Table 2: Key Intermediates and Reagents in the Multi-Step Synthesis

| Starting Material | Intermediate 1 | Intermediate 2 | Final Product | Key Reagents |

|---|---|---|---|---|

| 4-Benzoylbenzoic Acid | Ethyl 4-benzoylbenzoate (optional) | 4-Benzoylbenzyl Alcohol | This compound | 1. Ethanol, Acid catalyst (for esterification) 2. NaBH4 or LiAlH4 (for reduction) 3. SOCl2 or (COCl)2 (for chlorination) |

This table outlines a plausible synthetic pathway and is constructed based on established chemical transformations of similar functional groups.

Chemical Reactivity and Mechanistic Investigations

Nucleophilic Substitution Reactions

The presence of a chloromethyl group on the benzophenone (B1666685) structure makes it highly susceptible to nucleophilic substitution reactions. This reactivity is central to its use as a building block for introducing the benzophenone moiety into other molecules.

S_N2 Reactivity at the Benzylic Position

The carbon atom of the chloromethyl group is a primary benzylic halide. This structural feature makes it an excellent substrate for bimolecular nucleophilic substitution (S_N2) reactions. numberanalytics.com The S_N2 mechanism is favored due to the low steric hindrance around the primary carbon. numberanalytics.com Furthermore, the adjacent phenyl ring of the benzophenone system can stabilize the transition state, enhancing reactivity compared to simple alkyl halides. stackexchange.com The benzylic position is particularly reactive because the p-orbitals of the adjacent benzene (B151609) ring can overlap with the p-orbitals of the transition state, lowering its energy. khanacademy.org Although benzylic halides can also undergo S_N1 reactions due to the formation of a resonance-stabilized benzylic carbocation, the S_N2 pathway is common, especially with strong nucleophiles. numberanalytics.comstackexchange.comkhanacademy.org

Reaction Kinetics and Transition State Analysis

Kinetic studies are crucial for understanding the mechanism of substitution reactions. For benzylic halides like 4-(Chloromethyl)benzophenone, the reaction rate is dependent on the concentrations of both the substrate and the nucleophile, which is characteristic of an S_N2 mechanism.

While specific kinetic data for this compound is not widely published, studies on analogous compounds like 1-chloromethylnaphthalene and benzyl (B1604629) chloride provide valuable insights. For instance, the reaction of 1-chloromethylnaphthalene with various anilines follows second-order kinetics, and the rate constants are influenced by solvent polarity and temperature. ias.ac.in The negative values for the entropy of activation (ΔS‡) in these reactions are consistent with a bimolecular transition state where two molecules combine to form a more ordered activated complex. ias.ac.in

Computational studies using Density Functional Theory (DFT) on the related 3-(chloromethyl)benzophenone (B13762313) suggest that the transition state in S_N2 reactions is stabilized by π-stacking interactions between the benzophenone's aromatic ring and the incoming nucleophile. Activation energies for reactions with amines and thiols in polar aprotic solvents are calculated to be in the range of 50–60 kJ/mol.

Table 1: Kinetic Data for the Reaction of 1-Chloromethylnaphthalene (0.02 M) with Aniline (0.04 M) in Various Solvents at 40°C (Data from an analogous benzylic system to illustrate kinetic principles) ias.ac.in

| Solvent | Dielectric Constant (ε) | k₂ x 10⁵ (L mol⁻¹ s⁻¹) |

| Methanol | 32.6 | 12.33 |

| Acetone | 20.7 | 5.23 |

| Nitrobenzene | 34.8 | 3.52 |

| Dioxane | 2.2 | 0.88 |

Source: Adapted from Bhide, B. H., & Patel, M. G. (1984). ias.ac.in

Influence of Nucleophile Identity (e.g., Amines, Alcohols, Thiols)

The rate and outcome of the nucleophilic substitution on this compound are highly dependent on the identity of the nucleophile. Stronger nucleophiles lead to faster reaction rates. numberanalytics.com

Amines : Primary and secondary amines readily displace the chloride to form the corresponding N-substituted aminomethylbenzophenones. For example, azetidine (B1206935) reacts with this compound in polar aprotic solvents like DMF or DMSO to yield 4-(azetidinomethyl)benzophenone.

Alcohols : In the presence of a base, alcohols can act as nucleophiles to form ethers.

Thiols : Thiols are excellent nucleophiles and react efficiently to form the corresponding thioethers.

Other Nucleophiles : Other nucleophiles such as azide (B81097) ions (from sodium azide) are also effective for displacing the benzylic chloride, leading to the formation of azidomethyl derivatives. researchgate.net

Table 2: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Product Type |

| Amine | Azetidine | 4-(Azetidinomethyl)benzophenone |

| Thiol | Sodium Thiophenolate | Phenylthiomethyl derivative |

| Azide | Sodium Azide | Azidomethyl derivative researchgate.net |

| Hydroxide | Sodium Hydroxide | 4-(Hydroxymethyl)benzophenone khanacademy.org |

Electrophilic Aromatic Substitution Reactions

The benzophenone core can undergo electrophilic aromatic substitution (EAS), such as nitration or halogenation. libretexts.org The reactivity and regioselectivity of these reactions are governed by the electronic effects of the substituents on the two phenyl rings.

In this compound, the two phenyl rings are electronically distinct.

Ring A (unsubstituted phenyl attached to the carbonyl) : This ring is strongly deactivated by the electron-withdrawing carbonyl group, which directs incoming electrophiles to the meta position.

Ring B (phenyl with the chloromethyl group) : This ring is influenced by two groups: the benzoyl group (-COC₆H₅) and the chloromethyl group (-CH₂Cl). The benzoyl group is strongly deactivating and meta-directing. ncert.nic.in The chloromethyl group is weakly deactivating due to the inductive effect of the chlorine atom, but it acts as an ortho, para-director. stackexchange.com

The powerful deactivating effect of the carbonyl group on both rings makes electrophilic substitution challenging. However, substitution is more likely to occur on Ring B. The directing effects of the substituents on Ring B are opposing. The outcome would depend on the specific reaction conditions, but substitution would likely be directed to the positions ortho to the chloromethyl group, as this position is least deactivated by the meta-directing benzoyl group.

Redox Chemistry and Transformations

The redox chemistry of this compound involves both the chloromethyl group and the ketone carbonyl group.

Oxidative Pathways to Carboxylic Acids and Ketones

The chloromethyl group is susceptible to oxidation. Under strong oxidizing conditions, the benzylic -CH₂Cl group can be oxidized to a carboxylic acid. This transformation yields 4-benzoylbenzoic acid, an important derivative. Common oxidizing agents like potassium permanganate (B83412) can be used for this purpose.

The ketone carbonyl group is generally resistant to oxidation. ncert.nic.inlibretexts.org Vigorous oxidation conditions involving strong oxidizing agents and high temperatures can cleave the carbon-carbon bonds adjacent to the carbonyl, resulting in a mixture of carboxylic acids, but this is a destructive process and not a typical synthetic route. ncert.nic.inlibretexts.org A more controlled oxidation of the ketone functional group can be achieved via the Baeyer-Villiger oxidation using peroxy acids, which would convert the ketone into an ester. libretexts.org

Conversely, the ketone can be reduced to a secondary alcohol (a benzhydrol derivative), and the chloromethyl group can be reduced to a methyl group, depending on the reducing agent used. Cyclic voltammetry studies on substituted benzophenones provide detailed data on their reduction potentials, which is crucial for understanding their stability and behavior in various applications, including as photosensitizers or in redox flow batteries. wikipedia.orgmdpi.com

Regioselectivity and Stereochemical Considerations in Reactions

The reactivity of this compound is governed by its three main functional components: the benzoyl group, the chloromethyl group, and the two phenyl rings. The interplay between these groups dictates the regioselectivity of further chemical transformations.

In electrophilic aromatic substitution reactions, the two aromatic rings exhibit different reactivities. The phenyl ring attached to the chloromethyl group is activated towards substitution, with the chloromethyl group acting as an ortho, para-director. Conversely, the phenyl ring of the benzoyl group is deactivated by the electron-withdrawing nature of the carbonyl, which directs incoming electrophiles to the meta position. This difference in electronic properties allows for selective functionalization. For instance, Friedel-Crafts benzoylation of chlorobenzene (B131634) to produce chlorobenzophenones overwhelmingly yields the para-substituted isomer (p-chlorobenzophenone), demonstrating the strong directing effect that influences the synthesis of the parent structure. scribd.com

In reactions involving the chloromethyl group, which typically undergo nucleophilic substitution (SN2), the primary site of reaction is the benzylic carbon. The aromatic ring provides resonance stabilization to the transition state, facilitating the displacement of the chloride ion.

Stereochemical considerations become important when reactions involving this compound lead to the formation of a new chiral center. For example, the reduction of the prochiral carbonyl group to a secondary alcohol creates a new stereocenter at the benzylic carbon. If the reaction is performed on a substrate that is already chiral, the result is a mixture of diastereomers, typically in unequal amounts. libretexts.org This is because the transition states leading to the different diastereomers are not energetically equivalent due to the influence of the pre-existing chiral center. libretexts.org

Table 2: Regiochemical Outcomes in Reactions of Benzophenone-Related Scaffolds

| Reaction Type | Substrate | Reagent/Catalyst | Position of Functionalization | Reference |

|---|---|---|---|---|

| Friedel-Crafts Benzoylation | Chlorobenzene | Benzoyl Chloride / AlCl₃ | para (major product) | scribd.com |

| Minisci-type Alkylation | C-2 Blocked Pyridine (B92270) | Various Alkyl Sources / Benzophenone (HAT mediator) | C-4 Selective | nih.gov |

| Alkyne Cyclotrimerization | Terminal Alkynes | Ni catalyst with Diphosphine–Benzophenone Ligand | 1,2,4-substituted benzenes (selective) | acs.org |

Reaction Mechanisms and Intermediate Characterization

The reaction mechanisms involving this compound are diverse. Nucleophilic substitution at the chloromethyl group typically follows an SN2 pathway, characterized by a backside attack of the nucleophile on the electrophilic carbon atom bearing the chlorine.

The reduction of the carbonyl group by metal hydrides like NaBH₄ involves the nucleophilic transfer of a hydride ion to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate to yield the alcohol.

Benzophenone and its derivatives are well-known for their photochemical reactivity, which proceeds through characteristic intermediates. Upon absorption of UV light, benzophenone is promoted to an excited singlet state, which then rapidly undergoes intersystem crossing to a more stable triplet excited state (3BP). acs.org This triplet state can act as a radical species. For instance, in the presence of a hydrogen donor, it can abstract a hydrogen atom to form a ketyl radical. The characterization of triplet excited states and radical anion species has been accomplished using techniques like electron pulse radiolysis. acs.org Studies on aminobenzophenones have shown that the nature of the interaction (energy transfer, hydrogen abstraction, or electron transfer) depends on the specific substituents on the benzophenone core. acs.org

In electrophilic substitution reactions on the aromatic rings, the mechanism involves the formation of a resonance-stabilized carbocation intermediate, often referred to as an arenium ion or sigma complex. The transformation of related compounds like benzophenone-4 during chlorination has been shown to proceed via electrophilic substitution, leading to various halogenated products. nih.gov The characterization of intermediates in the synthesis of related compounds, such as the reaction of 4-chloromethyl benzoyl chloride with salicylic (B10762653) acid, has been described, highlighting the formation of an electrophilic acyl-pyridine compound when pyridine is used as a catalyst. nih.gov

Applications in Advanced Organic Synthesis

Precursor in Pharmaceutical and Agrochemical Synthesis

The utility of 4-(chloromethyl)benzophenone extends significantly into the synthesis of molecules for the pharmaceutical and agrochemical industries. ontosight.aievitachem.com Its reactive nature makes it an important starting material for creating a range of specialized chemicals, including insecticides, herbicides, and fungicides. ontosight.ai

Synthesis of Bioactive Molecules and Therapeutic Agents

In medicinal chemistry, this compound and its isomers serve as precursors for a variety of bioactive molecules and therapeutic agents. The chloromethyl group provides a reactive handle for introducing the benzophenone (B1666685) scaffold into larger, more complex structures. This adaptability makes it a key intermediate in the synthesis of certain antihistamines, anesthetics, and anti-inflammatory agents. ontosight.ai For instance, benzophenone derivatives are known to possess anti-inflammatory properties. researchgate.net The core structure is also found in compounds evaluated for various biological activities, highlighting the importance of intermediates like this compound in drug discovery and development.

Development of Cytotoxic Agents

Benzophenone derivatives have been investigated for their potential as cytotoxic and antitumor agents. researchgate.net The structural framework of this compound is a component in the design of compounds with potential anticancer activity. Studies on related chloromethylated compounds have demonstrated significant cytotoxic effects against various human cancer cell lines. rsc.org

For example, a series of compounds synthesized from (S)-1-(chloromethyl)-8-methoxy-2,3-dihydro-1H-benzo[e]indol-5-ol (seco-MCBI), a DNA alkylating agent, showed potent cytotoxicity against human gastric (NCI-N87) and human ovarian (SK-OV3) cancer cell lines. rsc.org The inclusion of a chloromethyl group is often a key feature for the DNA alkylating capacity of these agents. rsc.org While not directly using this compound, this research illustrates the principle of incorporating a chloromethyl-aryl structure in the development of potent cytotoxic molecules.

Table 1: Cytotoxicity of select heteroaromatic conjugates of seco-MCBI

| Compound | Cell Line | IC₅₀ (nM) |

|---|---|---|

| 18a | NCI-N87 | 1.8 ± 0.2 |

| SK-OV3 | 0.8 ± 0.1 | |

| 18b | NCI-N87 | 1.2 ± 0.1 |

| SK-OV3 | 0.5 ± 0.04 | |

| 18c | NCI-N87 | 3.5 ± 0.4 |

| SK-OV3 | 1.5 ± 0.1 |

Source: Adapted from research on benzoselenophene analogues. rsc.org IC₅₀ values represent the concentration required to inhibit 50% of cell growth.

Building Block for Heterocyclic Compound Synthesis

Heterocyclic compounds are a cornerstone of medicinal chemistry, and this compound serves as a valuable starting material for their synthesis.

Formation of Benzisoxazole Derivatives

1,2-Benzisoxazoles are a class of heterocyclic compounds present in a wide array of pharmaceutically important products, including those with antipsychotic, antitumor, and antimicrobial properties. nih.gov Chloromethyl-substituted benzophenones are identified as precursors to these valuable heterocyclic derivatives. The synthesis of 3-substituted 1,2-benzisoxazoles can be achieved through methods like the base-catalyzed cyclization of o-hydroxyphenylketoximes. mdpi.com A related compound, N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide, has been synthesized as a precursor for creating various 3,5-disubstituted benzisoxazoles, demonstrating the utility of the chloromethyl group in building this heterocyclic system. mdpi.com Another general method involves the [3+2] cycloaddition of in situ generated nitrile oxides and arynes, which offers a direct route to functionalized benzisoxazoles. nih.gov

Synthesis of Quinoline (B57606) Derivatives

Quinoline and its derivatives are crucial intermediates in organic and medicinal chemistry, exhibiting a broad spectrum of pharmacological activities, including anticancer, antimalarial, and anti-inflammatory effects. scialert.netacademie-sciences.frnih.gov One of the most common methods for synthesizing quinolines is the Friedländer reaction, which involves the condensation of an o-aminoaryl ketone or aldehyde with a compound containing an active methylene (B1212753) group. academie-sciences.fr

While direct use of this compound in a Friedländer reaction is not explicitly detailed, its precursor, 2-aminobenzophenone (B122507), is a key starting material. academie-sciences.frnih.gov For example, the reaction between 2-aminobenzophenone and 4-chloroethylacetoacetate can produce ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate. nih.gov This product, a quinoline derivative containing a chloromethyl group, can then be used in subsequent reactions to build more complex, tetracyclic-fused quinoline systems. nih.gov This highlights the role of the benzophenone structure and the utility of a chloromethyl handle in the synthesis of complex quinoline-based architectures.

Role in Supramolecular Chemistry and Molecular Probes

Beyond its role as a precursor, the benzophenone moiety within this compound is relevant in the fields of supramolecular chemistry and the development of molecular probes. snu.ac.krrsc.org Supramolecular chemistry focuses on creating complex and functional chemical systems from molecular components held together by non-covalent interactions. rsc.org

The benzophenone group is a well-known photoinitiator, a molecule that can generate reactive species upon exposure to light. This property is harnessed in various applications, including polymer chemistry. In the context of supramolecular chemistry, photoresponsive groups like benzophenone can be incorporated into larger assemblies to create "smart" materials or molecular switches that respond to light stimuli. While specific research detailing the use of this compound in creating molecular probes is not prevalent, the development of fluorescent and colorimetric chemosensors for detecting various analytes is a major focus of modern supramolecular chemistry. rsc.org The functional groups on this compound make it a candidate for integration into such sensor systems, where the benzophenone could act as a signaling unit and the reactive chloromethyl group could be used to link it to a receptor or a larger supramolecular structure.

Development of Photolabile Amino Acid Analogs

Photolabile amino acid analogs are powerful tools in chemical biology, allowing for the precise spatial and temporal control over the release and activity of peptides and proteins. The benzophenone moiety is a well-established photophore used in these applications. Upon irradiation with UV light (typically around 350-360 nm), the benzophenone group enters an excited triplet state. This state can abstract a hydrogen atom from its surroundings, including the C-H bonds of amino acid residues, leading to the formation of a stable covalent bond. mdpi.comnih.gov This photo-crosslinking capability is central to its use.

This compound serves as a key building block for introducing this photoreactive group into amino acid structures. The reactive chloromethyl group (p-benzoylbenzyl chloride) can be readily coupled to amino acids, particularly at side-chain nucleophiles like the thiol group of cysteine or as part of a more complex synthesis to create unnatural amino acids. thieme-connect.de

A notable example is the synthesis of p-(4-hydroxybenzoyl)phenylalanine, a photoreactive and radioiodinatable analog of phenylalanine. nih.gov In a key synthetic step, a related precursor, 4-(chloromethyl)benzoic anhydride (B1165640), is reacted with phenol (B47542) to generate a benzophenone derivative that is further elaborated into the final amino acid analog. nih.gov This specialized amino acid can then be incorporated into peptides during solid-phase synthesis. nih.gov The resulting peptide, now carrying the benzophenone "warhead," can be used to probe peptide-protein interactions. Upon photolysis, the peptide covalently attaches to its receptor, allowing for the precise identification of binding sites. nih.gov

Table 1: Reagents for Introducing Benzophenone Moieties into Peptides This table is interactive. Click on the headers to sort.

| Reagent Name | Functional Group Targeted | Application |

|---|---|---|

| This compound | Cysteine thiols | Introduction of benzophenone photophore |

| 4-Benzoylbenzoic acid | α- and ε-amino groups | Modification of amino groups |

Data sourced from Thieme-Connect. thieme-connect.de

Design of Photoreactive Chemical Probes for Target Engagement Studies

Photoaffinity labeling (PAL) is a powerful strategy to identify the cellular targets of bioactive small molecules. nih.govacs.org This technique utilizes photoreactive chemical probes that typically consist of three components: a recognition element that binds to the target protein, a photoreactive group that forms a covalent bond upon UV irradiation, and a reporter tag (e.g., biotin (B1667282) or an alkyne) for detection and enrichment. rsc.orgrsc.org

The benzophenone group is one of the most widely used photophores in PAL due to its chemical stability and its ability to form covalent bonds with C-H bonds, which are abundant in proteins. mdpi.comnih.gov this compound is an ideal starting material for synthesizing these probes, as its chloromethyl handle provides a convenient point of attachment for linking the benzophenone photophore to the recognition element or a linker. thieme-connect.de

Recent research has focused on developing benzophenone-containing probes to identify novel drug targets. For example, in the fight against malaria, researchers have designed and synthesized novel photoaffinity probes based on a hydroxyethylamine scaffold to target the essential Plasmodium falciparum enzymes Plasmepsin IX and X (PMIX/PMX). rsc.orgnih.gov These probes incorporate a benzophenone group for photocrosslinking and a terminal alkyne handle for subsequent bioorthogonal ligation via click chemistry. rsc.orgnih.gov

The inclusion of the bulky benzophenone group can sometimes hinder binding to the target protein. nih.govmdpi.com Therefore, careful design and synthesis are crucial. In the case of the PMIX/PMX inhibitors, several analogs were synthesized to optimize the position of the photoreactive group and the alkyne handle. rsc.org Enzymatic assays demonstrated that some of the resulting benzophenone-containing probes retained potent inhibitory activity against the target enzymes, making them highly promising tools for future proteomic studies to validate targets in the malaria parasite. rsc.orgrsc.org

Table 2: Activity of Benzophenone-Based Photoreactive Probes Against P. falciparum This table is interactive. Click on the headers to sort.

| Probe Compound | Description | Target Enzyme | Antimalarial Potency (IC50, nM vs. W2 strain) |

|---|---|---|---|

| 20a | Benzophenone probe | PfPMX | 200-300 |

| 20b | Benzophenone probe with alkyne handle | PfPMX | 200-300 |

| 20c | meta-substituted Benzophenone probe with alkyne handle | PfPMX | < 20 |

| 20d | Benzophenone probe with alkyne handle | PfPMX | 200-300 |

Data sourced from Royal Society of Chemistry Publishing. rsc.org

These findings underscore the importance of this compound and related structures as foundational elements in the design of sophisticated chemical probes. By enabling the covalent capture of protein targets, these reagents are instrumental in target identification and validation, which are critical steps in modern drug discovery. nih.govnih.gov

Interdisciplinary Applications in Materials Science and Polymer Chemistry

Photoinitiator in Photopolymerization Processes

Benzophenone (B1666685) and its derivatives are archetypal Type II photoinitiators, which are crucial components in photopolymerization, a process that uses light to trigger the formation of polymers. researchgate.netresearchgate.net This technology is fundamental to the rapid, solvent-free, and low-energy curing of coatings, inks, and adhesives. mdpi.comresearchgate.net

The function of 4-(Chloromethyl)benzophenone as a photoinitiator is rooted in the photochemistry of its benzophenone moiety. The process is a Type II hydrogen abstraction mechanism, which unfolds in several steps: mdpi.comgoogle.com

Photoexcitation : Upon absorption of ultraviolet (UV) light (typically 350–365 nm), the benzophenone molecule is promoted from its ground state to an excited singlet state. frontiersin.orgbibliotekanauki.pl It then rapidly undergoes intersystem crossing to a more stable, longer-lived triplet state. researchgate.net

Hydrogen Abstraction : The excited triplet-state benzophenone is a highly reactive diradical. It can abstract a labile hydrogen atom from a suitable donor molecule (RH), which can be a solvent, a monomer, a polymer backbone, or a specifically added co-initiator like a tertiary amine. mdpi.comkent.ac.uk

Radical Generation : This abstraction event produces two radicals: a benzophenone ketyl radical (•C(OH)Ph₂) and an alkyl or aminoalkyl radical (R•) from the hydrogen donor. rsc.org The ketyl radical is generally unreactive towards polymerization and typically terminates through recombination. rsc.org However, the R• radical is the active species that initiates polymerization. rsc.org

Polymerization and Crosslinking : The generated R• radicals attack the double bonds of monomer units (e.g., acrylates), initiating a chain polymerization reaction. google.com When the hydrogen donor is a polymer chain, the radicals are formed directly on the polymer backbone. The subsequent recombination of these macroradicals leads to the formation of covalent crosslinks, transforming the liquid resin into a solid, three-dimensional network. researchgate.netresearchgate.net This photocrosslinking process is responsible for the rapid curing and hardening of the material. researchgate.net

While small-molecule photoinitiators like benzophenone are effective, they can suffer from issues such as migration, which can be problematic in applications like food packaging or biomedical devices. researchgate.netrsc.org To overcome this, researchers have designed polymeric photoinitiators (PPIs) by covalently incorporating the benzophenone moiety into a polymer structure. The chloromethyl group on this compound makes it an ideal precursor for synthesizing such PPIs.

The design of PPIs can involve placing the photoinitiator group as a side chain or as part of the main polymer backbone. researchgate.net Studies have shown that these polymeric systems often exhibit higher photoinitiation efficiency compared to their low-molecular-weight counterparts. researchgate.netresearchgate.net This enhanced efficiency can be attributed to several factors, including reduced chain termination rates and the proximity of the initiating sites within the polymer matrix.

Research has demonstrated that the structure and molecular weight of the PPI can significantly influence its performance. For example, in one study, benzophenone-based polyesters (PBM and PBS) were synthesized and showed higher photoinitiating efficiency for the polymerization of tripropyleneglycol diacrylate (TPGDA) than benzophenone itself. researchgate.net It was also found that PPIs with the benzophenone moiety as a side group were more active than those with it at the chain end, and higher molecular weight PPIs were more efficient. researchgate.net

| Photoinitiator System | Monomer | Rp (mol L⁻¹ s⁻¹) | Final Conversion (%) | Reference |

| PBM / Triethylamine | TPGDA | 0.28 | 65 | researchgate.net |

| PBS / Triethylamine | TPGDA | 0.25 | 60 | researchgate.net |

| Benzophenone / Triethylamine | TPGDA | 0.22 | 55 | researchgate.net |

| PPI1 / DMAEM | HDDA | ~0.19 | ~85 | bogazici.edu.tr |

| Benzophenone / DMAEM | HDDA | ~0.12 | ~75 | bogazici.edu.tr |

The ability of this compound and related derivatives to initiate rapid polymerization makes them vital components in UV-curable formulations. researchgate.net These formulations are widely used in industrial applications due to their significant advantages, including high cure speeds, low energy consumption, and the absence of volatile organic compounds (VOCs). mdpi.comgoogle.com

Applications include:

Clear Coatings : For wood, plastic, and metal substrates, providing surfaces with high gloss and excellent scratch and chemical resistance. mdpi.combibliotekanauki.pl

Printing Inks and Overprint Varnishes : The rapid curing allows for high-speed printing processes. google.comuvabsorber.com

Adhesives : For bonding glass, plastics, and other materials in various manufacturing sectors. uvabsorber.com

3D Printing : In stereolithography (SLA) and other photopolymerization-based 3D printing technologies, these initiators are used to solidify liquid resins layer by layer to build complex objects. researchgate.net

Role in Polymer Functionalization and Surface Modification

The chloromethyl group of this compound provides a reactive site for its covalent attachment to various substrates and polymer backbones. researchgate.net This process of "grafting" is a powerful technique for surface modification, allowing the properties of a material's surface to be precisely engineered without altering its bulk characteristics. nih.govmdpi.com

By immobilizing the benzophenone moiety onto a surface, that surface becomes photo-active. mdpi.com Upon UV irradiation, the surface-bound benzophenone can initiate "grafting-from" polymerization, where polymer chains are grown directly from the surface, creating a dense layer known as a polymer brush. google.comnih.gov This method has been used to:

Modify cellulose (B213188) fibers in paper to create microfluidic devices or to immobilize enzymes. researchgate.netnih.govfrontiersin.org

Functionalize polymer films like polyethylene (B3416737) and polypropylene (B1209903) to improve wettability, adhesion, or biocompatibility. google.com

Create patterned surfaces by using photolithographic masks during the UV exposure step, enabling the selective growth of polymers in defined areas. frontiersin.org

This covalent linkage ensures the permanent modification of the surface, preventing the grafted molecules from leaching out, which is a significant advantage over simple physical adsorption. nih.gov

Development of Advanced Functional Materials

The incorporation of this compound into materials extends beyond photopolymerization to the creation of advanced functional materials with enhanced durability and specific responsive properties.

One of the most critical applications of benzophenone derivatives is as UV absorbers to protect polymers from photodegradation. uvabsorber.comspecialchem.com Polymers like polyesters, polyolefins, and PVC are susceptible to damage from UV radiation, which leads to discoloration, cracking, and loss of mechanical properties. specialchem.comresearchgate.net

Benzophenone-based UV absorbers function by strongly absorbing harmful UV radiation and dissipating the energy as harmless heat through a reversible intramolecular process, thereby shielding the polymer matrix. arkat-usa.org

A significant advancement in this area is the development of polymer-bound UV stabilizers. Instead of physically blending a UV absorber into the plastic, a reactive derivative is used to chemically bond the stabilizer to the polymer chains. This compound can be converted into a polymerizable monomer (e.g., a methacrylate (B99206) derivative) and then copolymerized with other monomers to integrate the UV-absorbing functionality directly into the polymer backbone. researchgate.netgoogle.com.na

The advantages of this covalent-binding approach are substantial:

Hole-Transporting Materials in Organic Light-Emitting Diodes

The benzophenone moiety is a significant structural component in the design of materials for organic light-emitting diodes (OLEDs), primarily due to its electron-deficient nature and highly twisted geometry, which helps in reducing intermolecular interactions and self-quenching effects. mdpi.compreprints.org While benzophenone derivatives have been extensively explored as host materials and emitters, the functionalization of the benzophenone core is crucial for tailoring its properties for specific roles within the OLED architecture, such as in hole-transporting layers (HTLs). mdpi.commdpi.com The compound this compound serves as a key synthetic intermediate, providing a reactive site for the introduction of various functional groups to create novel hole-transporting materials (HTMs).

The utility of this compound lies in the reactivity of its chloromethyl group. This group is an excellent electrophile, susceptible to nucleophilic substitution reactions. This allows for the covalent attachment of well-known hole-transporting moieties, such as carbazole (B46965), triphenylamine, and their derivatives, to the benzophenone core. For instance, a common synthetic route involves the reaction of this compound with a nucleophilic nitrogen atom on a hole-transporting molecule (e.g., a carbazole or a diarylamine) under basic conditions to form a new C-N bond, effectively tethering the HTM unit to the benzophenone scaffold. This synthetic versatility allows for the creation of bipolar molecules where the benzophenone unit provides electron transport characteristics and the attached moiety facilitates hole transport.

Research into benzophenone derivatives has shown that their performance in OLEDs is highly dependent on their molecular structure. mdpi.comsci-hub.st The synthesis of these materials often involves palladium-catalyzed methods, like the Buchwald-Hartwig amination, using halogenated benzophenone precursors such as 4-bromobenzophenone. sci-hub.st this compound offers an alternative and direct route for derivatization via nucleophilic substitution, which can be a more straightforward process. For example, it can undergo nucleophilic substitution with azetidine (B1206935) to produce 4-(azetidinomethyl)benzophenone, demonstrating the reactivity of the chloromethyl handle for synthesizing more complex derivatives. Furthermore, the principle of using a chloromethyl group for polymer modification is established, as seen in the post-modification of poly(4-chloromethyl styrene) with various light-sensitive groups, including benzophenone itself. mdpi.com

The goal in designing such HTMs is to achieve balanced charge injection and transport, leading to higher device efficiency and stability. The energy levels (HOMO/LUMO) of the resulting materials can be fine-tuned by selecting appropriate hole-transporting units to attach to the this compound building block.

Table 1: Potential Hole-Transporting Moieties for Synthesis with this compound

| Moiety | Class | Rationale for Use |

|---|---|---|

| Carbazole | Aromatic Amine | Excellent hole mobility and thermal stability. Widely used in HTMs. mdpi.comsci-hub.strsc.org |

| Triphenylamine | Aromatic Amine | Good hole-transporting properties and forms stable amorphous films. nih.govrsc.org |

| Phenothiazine | Heterocyclic Amine | Strong electron-donating character, useful for tuning electronic properties. mdpi.com |

Non-Linear Optical Materials

Benzophenone and its derivatives have been a subject of interest in the field of non-linear optical (NLO) materials, which are critical for applications like optical switching and frequency conversion. orientjchem.orgscirp.org The NLO response of an organic molecule, particularly the second-order hyperpolarizability (β), is highly dependent on its electronic structure. A large NLO effect typically arises from molecules possessing a strong electron donor-acceptor (D-A) system, which enhances intramolecular charge transfer, and a non-centrosymmetric crystal packing arrangement. googleapis.comresearchgate.net

The compound this compound is a strategic precursor for the synthesis of novel NLO materials. While the benzophenone core itself acts as an electron-accepting unit, the true potential of this compound lies in the chemical reactivity of its chloromethyl group. This group can be readily transformed into a variety of other functional groups through straightforward chemical reactions, allowing for the systematic engineering of the molecule's NLO properties.

For example, the chloromethyl group can be converted into strong electron-donating groups, such as primary or secondary amines, through reactions with ammonia (B1221849) or alkylamines. The introduction of an amino group at the para-position, as seen in the well-studied NLO material 4-aminobenzophenone, dramatically increases the second harmonic generation (SHG) efficiency compared to the parent benzophenone molecule. googleapis.com Similarly, the chloromethyl group can be used to link the benzophenone acceptor to other π-conjugated systems or donor moieties, creating more complex D-π-A structures known to exhibit large NLO responses.

The versatility of this compound as a building block allows for the creation of a wide array of derivatives for NLO studies. The choice of the functional group introduced dictates the extent of intramolecular charge transfer and, consequently, the magnitude of the NLO effect.

Table 2: Synthetic Modifications of this compound for NLO Applications

| Target Functional Group | Reagent/Reaction Type | Expected Impact on NLO Properties |

|---|---|---|

| Amine (-NH₂) | Nucleophilic substitution with Ammonia | Strong electron-donating group, creates a D-A structure known to enhance second-order NLO response. googleapis.com |

| Alkoxy (-OR) | Nucleophilic substitution with Alkoxides | Electron-donating group, contributes to enhancing hyperpolarizability. |

| Azide (B81097) (-N₃) | Substitution with Sodium Azide | Versatile intermediate for "click chemistry" to attach other functional units. |

| Thiol (-SH) / Thioether (-SR) | Substitution with Thiolates | Can act as a donor or part of a π-bridge, influencing the electronic properties. rsc.org |

Photophysical and Photochemical Investigations

Excited State Dynamics and Spectroscopy

Upon absorption of light, 4-(chloromethyl)benzophenone is promoted to an electronically excited state. The subsequent relaxation and transformation pathways are central to its photochemistry.

Like its parent compound, benzophenone (B1666685), this compound possesses both singlet (S₁) and triplet (T₁) excited states. The initial excitation populates the S₁ state, which is characterized by having two electrons with opposite spins in different orbitals. However, for benzophenone and its derivatives, the S₁ state is typically short-lived. edinst.comacs.org

The triplet state (T₁), where the two unpaired electrons have parallel spins, is of greater significance in the photochemistry of benzophenones. edinst.com The lowest triplet state (T₁) of benzophenone is known to have nπ* character in various solvents. acs.org This T₁ state is highly reactive and is responsible for most of the photochemical reactions observed for this class of compounds. acs.org The introduction of substituents, such as the chloromethyl group, can influence the energies and properties of these excited states.

A key feature of benzophenone and its derivatives is the highly efficient process of intersystem crossing (ISC), which is the transition from the singlet excited state (S₁) to the triplet excited state (T₁). researchgate.net This efficiency is attributed to strong spin-orbit coupling. researchgate.net The ISC in benzophenone is very rapid, leading to a high quantum yield for the formation of the T₁ state, often approaching unity. acs.org This rapid and efficient population of the triplet state is a cornerstone of its photochemistry. The presence of the chlorine atom in this compound, a "heavy" atom, can further enhance the rate of intersystem crossing. chimia.ch

Hydrogen Abstraction Reactions and Ketyl Radical Formation

The triplet excited state of benzophenones is a powerful hydrogen abstractor. rsc.orgnih.gov This reaction can occur from a suitable hydrogen donor molecule, leading to the formation of a ketyl radical. acs.org This process is a fundamental photoreduction reaction for triplet ketones. acs.org The reaction can proceed either through a direct hydrogen atom transfer or via an electron transfer followed by a proton transfer. acs.org

Upon photoexcitation, the triplet state of this compound can abstract a hydrogen atom from a donor molecule (R-H), resulting in the formation of the this compound ketyl radical and a radical from the donor molecule (R•).

The ketyl radical is a transient species that can be detected using techniques like transient absorption spectroscopy. acs.orgresearchgate.net Benzophenone ketyl radicals typically exhibit absorption maxima in the range of 565-630 nm. acs.org The formation of the ketyl radical is a key intermediate step in many photochemical reactions initiated by benzophenones. rsc.org

Table 1: Key Photochemical Intermediates and Their Characteristics

| Intermediate | Formation Pathway | Spectroscopic Signature | Role in Photoreaction |

|---|---|---|---|

| Triplet State (T₁) of this compound | Intersystem crossing from the excited singlet state (S₁) | Phosphorescence emission | Primary photo-reactive species, initiates hydrogen abstraction and electron transfer |

| This compound Ketyl Radical | Hydrogen abstraction by the triplet state from a donor molecule | Transient absorption in the visible region (typically 565-630 nm) | Key intermediate in photoreduction and coupling reactions |

Photoinduced Electron Transfer Processes

Photoinduced electron transfer (PET) is another critical pathway for the excited state of this compound. wikipedia.org In this process, the excited molecule can act as either an electron donor or an electron acceptor. wikipedia.org For benzophenone derivatives, the triplet state can be quenched by electron donors, leading to the formation of a radical anion of the benzophenone and a radical cation of the donor. nih.gov

The observation of the ketyl radical anion of a benzophenone derivative at a maximum wavelength of 630 nm is indicative of an electron transfer mechanism. nih.gov The efficiency of PET can be influenced by the formation of complexes between the benzophenone derivative and other molecules in the system. For instance, potassium tert-butoxide can form a light-absorbing complex with benzophenone derivatives, facilitating photoinduced electron transfer.

Influence of Solvent Environment on Photoreactivity

The solvent environment plays a crucial role in the photoreactivity of benzophenone derivatives. arkat-usa.org The polarity of the solvent can affect the nature and energy levels of the excited states. acs.org In nonpolar solvents, the lowest triplet state (T₁) of some substituted benzophenones is an equilibrium mixture of nπ* and ππ* configurations and is reactive towards hydrogen abstraction. acs.org In polar solvents, the T₁ state may have more ππ* or charge-transfer (CT) character, rendering it less reactive. acs.org

The choice of solvent can also influence reaction rates. Studies have demonstrated that selective photoexcitation of benzophenone molecules in specific solvation environments can significantly accelerate bimolecular photochemical reactions. The solubility of the compound and the stability of the transient intermediates are also dependent on the solvent properties. arkat-usa.org

Time-Resolved Spectroscopic Studies of Photoreactions

Time-resolved spectroscopy is an invaluable tool for studying the transient species and rapid kinetics involved in the photoreactions of this compound. attolight.com Techniques like laser flash photolysis allow for the direct observation of short-lived intermediates such as triplet states and ketyl radicals. researchgate.netnih.gov

For example, time-resolved transient absorption spectroscopy can be used to monitor the decay of the triplet state and the formation and decay of the ketyl radical, providing kinetic data on these processes. rsc.org By using nanosecond or even picosecond laser pulses, the entire sequence of events, from initial excitation to the formation of final products, can be elucidated. acs.org These studies have been instrumental in determining the lifetimes of excited states and the rate constants for processes like intersystem crossing, hydrogen abstraction, and electron transfer. researchgate.netnih.gov

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of 4-(Chloromethyl)benzophenone. magritek.com Both one-dimensional and two-dimensional NMR experiments are employed to assign the proton and carbon environments within the molecule.

One-dimensional NMR provides fundamental information about the chemical environment of each proton and carbon atom. magritek.com The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the benzylic protons of the chloromethyl group. The aromatic region typically displays a complex pattern of multiplets due to the coupling between protons on the two different phenyl rings. The protons on the phenyl ring bearing the chloromethyl group and the protons on the unsubstituted phenyl ring will have characteristic chemical shifts. The two protons of the chloromethyl group (-CH₂Cl) are expected to appear as a sharp singlet, typically downfield due to the electron-withdrawing effect of the adjacent chlorine atom and phenyl ring.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. magritek.com The carbonyl carbon is readily identified by its characteristic downfield chemical shift. The carbon of the chloromethyl group also has a specific chemical shift, while the aromatic carbons appear in a more crowded region of the spectrum. The interpretation of both ¹H and ¹³C NMR spectra is crucial for confirming the successful synthesis and purity of this compound. researchgate.netresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic Protons (C₆H₅) | 7.3 - 7.8 (multiplet) | 128.0 - 138.0 |

| Aromatic Protons (C₆H₄) | 7.4 - 7.9 (multiplet) | 128.0 - 140.0 |

| Chloromethyl Protons (-CH₂) | ~4.6 (singlet) | ~45.0 |

| Carbonyl Carbon (C=O) | - | ~196.0 |

Note: These are approximate values and can vary based on the solvent and experimental conditions.

In cases where isomers are possible, such as with different substitution patterns on the phenyl rings, 2D NMR techniques become indispensable for definitive structural assignment. news-medical.netrsc.org Techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are particularly powerful. youtube.comipb.pt

An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of protonated carbons. news-medical.net For this compound, this would clearly link the singlet at ~4.6 ppm in the ¹H spectrum to the carbon signal at ~45.0 ppm in the ¹³C spectrum, confirming the -CH₂Cl group.

The HMBC experiment reveals correlations between protons and carbons that are two or three bonds apart. youtube.com This is crucial for establishing the connectivity of the different fragments of the molecule. For instance, HMBC correlations would be expected between the chloromethyl protons and the carbons of the attached phenyl ring, as well as between the aromatic protons and the carbonyl carbon. These long-range correlations provide a complete and unambiguous picture of the molecular structure, allowing for clear differentiation from other potential isomers. ipb.pt

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound. sci-hub.red These techniques are based on the principle that molecules vibrate at specific frequencies corresponding to their different bonds and bending modes.

The FT-IR and Raman spectra of this compound are expected to show characteristic absorption bands for the carbonyl group (C=O), the carbon-chlorine bond (C-Cl), and the aromatic rings. The carbonyl stretching vibration is typically a strong, sharp band in the FT-IR spectrum, appearing in the region of 1650-1670 cm⁻¹. The C-Cl stretching vibration is usually found in the fingerprint region of the spectrum, typically between 600 and 800 cm⁻¹. The aromatic C-H and C=C stretching and bending vibrations will also be present, providing further confirmation of the molecular structure. Computational studies, such as those using Density Functional Theory (DFT), can be used to predict and help assign these vibrational frequencies. nih.govresearchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Carbonyl (C=O) | Stretching | 1650 - 1670 | FT-IR, Raman |

| Aromatic C-H | Stretching | 3000 - 3100 | FT-IR, Raman |

| Aromatic C=C | Stretching | 1450 - 1600 | FT-IR, Raman |

| Chloromethyl (C-Cl) | Stretching | 600 - 800 | FT-IR |

Note: These are general ranges and the exact positions can be influenced by the molecular environment.

Electronic Absorption (UV-Vis) and Emission (Fluorescence) Spectroscopy

Electronic spectroscopy provides insights into the electronic structure and photophysical properties of this compound. edinst.com This includes UV-Vis absorption spectroscopy, which probes the electronic transitions within the molecule, and fluorescence spectroscopy, which examines the emission of light after excitation. jasco-global.com

The UV-Vis absorption spectrum of this compound is characterized by absorption bands corresponding to electronic transitions within the conjugated π-system of the molecule. researchgate.netnih.gov Two main types of transitions are expected for a benzophenone (B1666685) derivative: the π → π* transition and the n → π* transition.

The π → π* transition, which involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital, is typically a strong absorption band observed at shorter wavelengths (higher energy). The n → π* transition, involving the excitation of a non-bonding electron from the oxygen of the carbonyl group to a π* antibonding orbital, is a weaker absorption band that appears at longer wavelengths (lower energy). The extent of conjugation in the molecule significantly influences the position of these absorption bands. rsc.org The presence of the two phenyl rings in conjugation with the carbonyl group in this compound results in a red shift (shift to longer wavelengths) of these absorption bands compared to simpler ketones.

Table 3: Expected Electronic Transitions for this compound

| Transition Type | Typical Wavelength Range (nm) | Molar Absorptivity (ε) |

|---|---|---|

| π → π* | 240 - 280 | High |

| n → π* | 330 - 360 | Low |

Note: The exact λmax values and molar absorptivities depend on the solvent and concentration.

Fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. edinst.com While benzophenone itself is known to have a very low fluorescence quantum yield due to efficient intersystem crossing to the triplet state, the introduction of substituents can influence this property.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography is an essential technique for determining the precise atomic arrangement of a compound in its solid state. For this compound, crystallographic studies elucidate its molecular conformation, crystal packing, and the non-covalent interactions that govern its supramolecular architecture. weizmann.ac.il A key study on the crystal structure of this compound was published in Acta Crystallographica Section E: Structure Reports Online in 2007. researchgate.net

Crystal Packing and Dihedral Angle Analysis

The way molecules arrange themselves in a crystal lattice, known as crystal packing, is dictated by a combination of steric effects and intermolecular forces. nih.govrsc.org In benzophenone and its derivatives, the conformation is largely defined by the dihedral angle between the two phenyl rings. This angle is flexible and can vary significantly depending on the crystalline environment and the nature of substituents. buffalo.edu

Studies on various benzophenone derivatives show that these dihedral angles can range from 42.0° to 67.9°. buffalo.edu This variation highlights the conformational adaptability of the benzophenone core in response to the forces within the crystal lattice. buffalo.edu In the case of this compound, the specific arrangement of molecules in the solid state is influenced by weak intermolecular forces that create a stable, repeating three-dimensional network. researchgate.netcdnsciencepub.com

| Compound Class | Typical Dihedral Angle Range Between Phenyl Rings | Reference |

|---|---|---|

| Benzophenone Derivatives | 42.0° - 67.9° | buffalo.edu |

| Neat Benzophenone (stable α-form) | 64.5° | buffalo.edu |

| Neat Benzophenone (metastable β-form) | 54.4° | buffalo.edu |

C-H...π Interactions

C-H...π interactions are weak hydrogen bonds that play a crucial role in the stabilization of crystal structures of aromatic compounds. cdnsciencepub.comhbni.ac.in In these interactions, a C-H bond acts as a hydrogen bond donor, and the electron-rich π system of an aromatic ring acts as the acceptor. researchgate.net

In the crystal structure of benzyl (B1604629) derivatives, molecular packing is often directed by C-H...π interactions involving either the methylene (B1212753) (sp³) C-H bonds or the aromatic (sp²) C-H bonds. researchgate.net For this compound, the hydrogen atoms of the chloromethyl group (-CH₂Cl) and those on the phenyl rings can interact with the π-faces of adjacent benzophenone molecules. researchgate.netrsc.org These interactions, along with other weak forces, guide the assembly of the molecules into a well-defined supramolecular structure. cdnsciencepub.com The specific geometry and directionality of these interactions are dependent on the acidity of the C-H proton and the nature of the neighboring functional groups. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical tool used to determine the molecular weight and structural details of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. The molecular formula of this compound is C₁₄H₁₁ClO, corresponding to a molecular weight of approximately 230.69 g/mol . chemicalbook.comguidechem.com

Electron Ionization Mass Spectrometry (EI-MS) of this compound would show a characteristic molecular ion peak [M]⁺ at m/z 230. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a smaller peak at M+2 (m/z 232) is also expected, which is a clear indicator of a chlorine-containing compound. wpmucdn.com

The fragmentation of this compound under EI-MS conditions follows predictable pathways for ketones and halogenated aromatic compounds. libretexts.org Key fragmentation patterns include:

Loss of Chlorine: Cleavage of the C-Cl bond results in a fragment ion [M-Cl]⁺.

Loss of the Chloromethyl Group: Fragmentation can lead to the loss of the entire -CH₂Cl radical, producing a benzoylphenyl cation.

Alpha Cleavage: A common fragmentation pathway for ketones is cleavage of the bond adjacent to the carbonyl group. libretexts.org This can lead to the formation of a stable benzoyl cation ([C₆H₅CO]⁺) at m/z 105.

Aromatic Fragments: Further fragmentation can produce the phenyl cation ([C₆H₅]⁺) at m/z 77 and the tropylium (B1234903) ion ([C₇H₇]⁺) at m/z 91. wpmucdn.com

| Fragment Ion | Proposed Structure | m/z (Mass/Charge Ratio) | Reference |

|---|---|---|---|

| Molecular Ion [M]⁺ | [C₁₄H₁₁ClO]⁺ | 230 | |